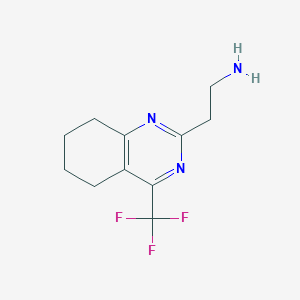
2-(4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethan-1-amine is an organic compound that features a trifluoromethyl group attached to a tetrahydroquinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Tetrahydroquinazoline Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Attachment of the Ethan-1-amine Group: This step involves the reaction of the intermediate compound with ethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the ethan-1-amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline derivatives.
Reduction: Formation of tetrahydroquinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
Scientific Research Applications
2-(4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Trifluoromethyl)phenyl)ethan-1-amine: Similar structure but lacks the tetrahydroquinazoline ring.
2-(4-(Trifluoromethyl)benzyl)ethan-1-amine: Similar structure but with a benzyl group instead of the tetrahydroquinazoline ring.
Uniqueness
2-(4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethan-1-amine is unique due to the presence of both the trifluoromethyl group and the tetrahydroquinazoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C11H14F3N3 |
|---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethanamine |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)10-7-3-1-2-4-8(7)16-9(17-10)5-6-15/h1-6,15H2 |
InChI Key |
NXPBYKOZDURIJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



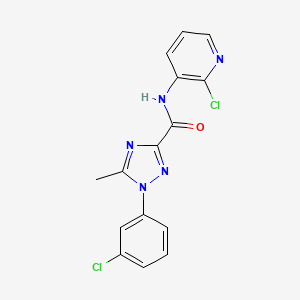
![3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B13361127.png)
![2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13361129.png)
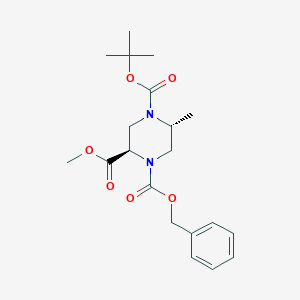
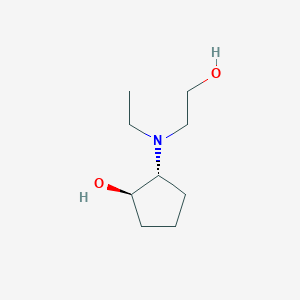
![4-hydroxy-5-methoxy-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]pyridine-2-carboxamide](/img/structure/B13361141.png)
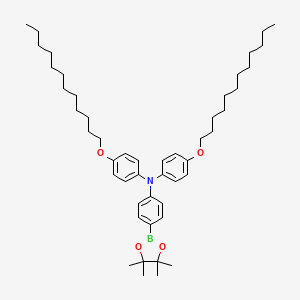
![Ethyl 1-[(2-methylphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B13361164.png)
![2-(2-Bromophenyl)-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B13361165.png)
![6-(2,3-Dimethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361172.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1-methyl-1H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B13361183.png)
![3-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13361189.png)
![6-(2,3-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361202.png)
